- Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic AcidsAngewandte Chemie, 2013, 52(23), 6072-6075,
Cas no 938181-32-9 (ethyl 5-oxooxepane-4-carboxylate)

938181-32-9 structure
Nom du produit:ethyl 5-oxooxepane-4-carboxylate
Numéro CAS:938181-32-9
Le MF:C9H14O4
Mégawatts:186.205063343048
MDL:MFCD22544171
CID:2116316
PubChem ID:68930012
ethyl 5-oxooxepane-4-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- ethyl 5-oxooxepane-4-carboxylate
- Ethyl 5-oxo-oxepane-4-carboxylate
- 5-Oxooxepane-4-carboxylic acid ethyl ester
- AB77314
- ETHYL5-OXOOXEPANE-4-CARBOXYLATE
- AKOS027338492
- AS-61014
- Ethyl 5-oxo-4-oxepanecarboxylate
- EN300-256692
- MFCD22544171
- CS-0047300
- W11163
- SY126056
- DA-33740
- 938181-32-9
- SCHEMBL4143964
- FTRZAHWLSIAJSW-UHFFFAOYSA-N
-
- MDL: MFCD22544171
- Piscine à noyau: 1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3
- La clé Inchi: FTRZAHWLSIAJSW-UHFFFAOYSA-N
- Sourire: O=C(C1CCOCCC1=O)OCC
Propriétés calculées
- Qualité précise: 186.08920892g/mol
- Masse isotopique unique: 186.08920892g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 200
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.4
- Surface topologique des pôles: 52.6Ų
Propriétés expérimentales
- Dense: 1.122±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 280.7±40.0 ºC (760 Torr),
- Point d'éclair: 120.8±27.4 ºC,
- Solubilité: Degré de dissolution (37 g / l) (25 ºC),
ethyl 5-oxooxepane-4-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D769054-1g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 1g |
$450 | 2024-06-07 | |
abcr | AB462265-250mg |
Ethyl 5-oxooxepane-4-carboxylate; . |
938181-32-9 | 250mg |
€371.70 | 2024-04-16 | ||
Enamine | EN300-256692-1.0g |
ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 1.0g |
$450.0 | 2024-06-19 | |
Enamine | EN300-256692-10.0g |
ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 10.0g |
$2676.0 | 2024-06-19 | |
abcr | AB462265-250 mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 250MG |
€493.40 | 2022-06-02 | ||
1PlusChem | 1P003AQU-5g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 5g |
$1355.00 | 2024-04-19 | |
1PlusChem | 1P003AQU-250mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 95% | 250mg |
$349.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117940-100mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 97% | 100mg |
¥844.00 | 2024-04-24 | |
Crysdot LLC | CD11008664-10g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 97% | 10g |
$3000 | 2024-07-19 | |
1PlusChem | 1P003AQU-100mg |
ETHYL 5-OXOOXEPANE-4-CARBOXYLATE |
938181-32-9 | 98% | 100mg |
$105.00 | 2025-03-21 |
ethyl 5-oxooxepane-4-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ; 15 min, -30 °C; 1 h, -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C
Référence
- Aminoheteroaryl compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; rt → -30 °C; -30 °C
1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Référence
- Pyrimidinone derivatives as calcilytic compounds and their preparation, pharmaceutical compositions and use as calcium receptor inhibitors for treatment of bone and mineral diseases, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 5.5 h, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Preparation of oxepinopyrazole derivatives as inhibitors of PI3-kinase activity, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 25 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Référence
- Preparation of tricyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Référence
- Heterocylcoalkenyl derivatives useful as agonists of the GPR120 and/or GPR40 receptors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether , Dichloromethane ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Référence
- Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like PropertiesChemistry - A European Journal, 2017, 23(9), 2225-2230,
ethyl 5-oxooxepane-4-carboxylate Raw materials
ethyl 5-oxooxepane-4-carboxylate Preparation Products
ethyl 5-oxooxepane-4-carboxylate Littérature connexe
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate

Pureté:99%/99%/99%
Quantité:250mg/1g/5g
Prix ($):196.0/401.0/1426.0